AM-1638 belongs to a class of compounds that act on G protein-coupled receptors. It is synthesized through processes that involve organic chemistry techniques, leading to its classification as a synthetic organic compound. The compound has been characterized in various studies for its pharmacological properties and mechanisms of action.
The synthesis of AM-1638 typically involves multi-step organic reactions, including the formation of key intermediates followed by cyclization and functional group modifications. The specific synthetic pathways can vary, but they generally include:
The synthesis can be optimized through various techniques such as high-performance liquid chromatography for purification and characterization.
AM-1638 has a complex molecular structure characterized by multiple functional groups that contribute to its agonistic activity at the G protein-coupled receptor 40. The molecular formula is , with a molecular weight of approximately 313.38 g/mol.
Key structural features include:
The three-dimensional structure can be visualized using molecular modeling software, which allows researchers to predict binding interactions with the receptor.
AM-1638 undergoes various chemical reactions, primarily involving binding interactions with G protein-coupled receptor 40. Upon binding, it activates intracellular signaling pathways:
These reactions are crucial for mediating the physiological effects associated with insulin secretion and glucose metabolism.
The mechanism by which AM-1638 exerts its effects involves allosteric modulation of G protein-coupled receptor 40:
Studies have demonstrated that AM-1638 effectively stimulates both pathways, contributing to its potential therapeutic effects in diabetes management.
Relevant data from studies indicate its potency as an agonist is linked to its structural characteristics and interaction dynamics with the receptor.
AM-1638 has several potential applications in scientific research and medicine:
GPR40 (officially designated FFAR1, Free Fatty Acid Receptor 1) is a class A G protein-coupled receptor (GPCR) encoded in humans on chromosome 19q13.12 and characterized by seven transmembrane domains with a palmitoylated cysteine residue at its intracellular C-terminus [4] [10]. It functions as a lipid sensor activated by medium- and long-chain free fatty acids (C12–C18), including dietary components like palmitate, oleate, and omega-3 fatty acids [1] [5]. Structural studies reveal two distinct ligand-binding pockets:
Tissue distribution studies confirm high expression in pancreatic β-cells, enteroendocrine L-cells of the intestine, cardiomyocytes, and specific brain regions [4] [10]. Upon activation, GPR40 initiates:
Table 1: Key Structural and Functional Features of GPR40/FFA1
Feature | Detail |
---|---|
Gene Location | Chromosome 19q13.12 (Human) [4] |
Endogenous Ligands | Medium/long-chain FFAs (e.g., palmitate, DHA, EPA) [1] [5] |
G-Protein Coupling | Gαq/11 (partial agonists); Gαq/11 + Gαs (AgoPAM agonists) [8] |
Primary Tissues | Pancreatic islets, intestinal L-cells, heart, brain [4] [10] |
Downstream Pathways | Ca²⁺ flux, cAMP production, AMPK activation [3] [5] |
GPR40 agonism represents a multimodal therapeutic strategy for metabolic dysregulation. In pancreatic β-cells, receptor activation enhances glucose-stimulated insulin secretion (GSIS) without hypoglycemia risk, as insulin release occurs only during hyperglycemia [5] [9]. Concurrently, intestinal GPR40 stimulation amplifies incretin hormones:
This dual-tissue action corrects core defects in type 2 diabetes (T2D): impaired insulin secretion, insulin resistance, and dysregulated appetite control [5] [9]. Beyond metabolic benefits, GPR40 agonism demonstrates cardioprotective effects:
These mechanisms counteract lipotoxicity-induced cardiomyopathy, a complication of diabetic and obese states where fatty acid overload causes cardiomyocyte apoptosis and mitochondrial dysfunction [3] [5].
Table 2: Therapeutic Rationale for GPR40 Targeting in Cardiometabolic Disorders
Disorder | Pathogenic Mechanism | GPR40 Activation Effect |
---|---|---|
Type 2 Diabetes | Impaired insulin secretion; hyperglucagonemia | Enhanced GSIS; GLP-1/GIP secretion [5] [9] |
Obesity | Appetite dysregulation; accelerated gastric emptying | PYY-mediated satiety; slowed gut motility [8] |
Diabetic Cardiomyopathy | Lipotoxic mitochondrial damage; ROS overload | AMPK-dependent antioxidant response; ATP restoration [3] |
Atherosclerosis | Endothelial inflammation; macrophage infiltration | Reduced NF-κB signaling; anti-inflammatory cytokines [5] |
AM-1638 (chemical name: (E)-3-(3-((3-(2-fluoro-5-methoxyphenyl)allyl)oxy)phenyl)-3-cyclopropylpropanoic acid) emerged from structure-activity relationship (SAR) optimization by Amgen to overcome limitations of partial GPR40 agonists [6] [7]. Its design incorporates:
As an AgoPAM agonist, AM-1638 binds the receptor’s allosteric site (A2), stabilizing a conformation that recruits both Gαq/11 and Gαs subunits [8]. This dual engagement distinguishes it from partial agonists like TAK-875 (which only activate Gαq/11) and underlies its superior efficacy:
Pharmacological Profile:
In preclinical models:
AM-1638’s significance lies in its proof-of-concept for AgoPAM agonism, validating GPR40’s capacity to concurrently address glycemia, obesity, and cardiovascular complications—addressing limitations of earlier partial agonists terminated for hepatotoxicity [2] [8].
Table 3: Preclinical Pharmacological Profile of AM-1638
Parameter | Value/Outcome | Assay System |
---|---|---|
EC₅₀ (Gαq/11) | 130 nM (IP1 accumulation) [6] | HEK293 cells expressing human GPR40 |
EC₅₀ (Gαs) | 161 nM (cAMP production) [6] | CHO cells expressing human GPR40 |
Oral Bioavailability | 72% (rats); 71% (cynomolgus monkeys) [6] | Pharmacokinetic analysis |
Cardioprotection | 67% reduction in cardiomyocyte apoptosis [3] | Palmitate-exposed H9c2 cells |
Antioxidant Effect | 2.1-fold increase in HO-1 expression [3] | AMPK-dependent pathway in H9c2 cells |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7